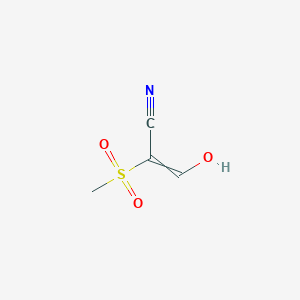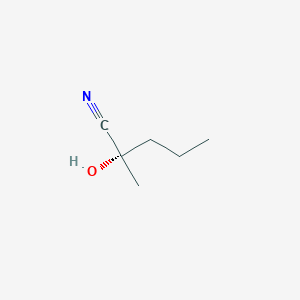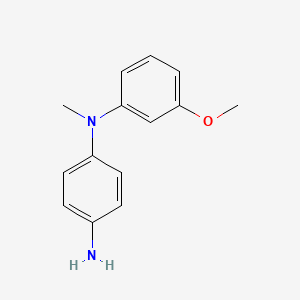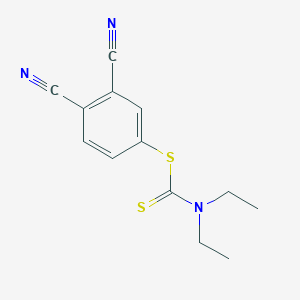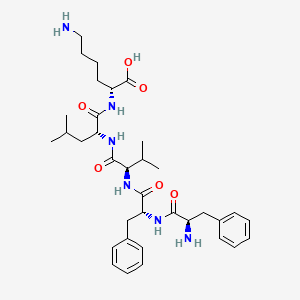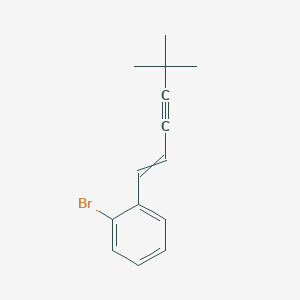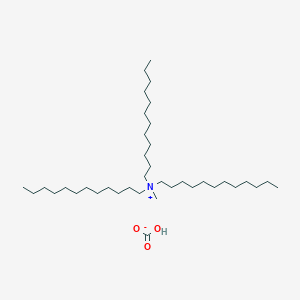
N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which contributes to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate typically involves the quaternization of N,N-didodecyl-N-methyldodecan-1-amine with a suitable alkylating agent, followed by the introduction of the hydrogen carbonate anion. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the amine is reacted with an alkyl halide in the presence of a solvent. The resulting quaternary ammonium salt is then treated with a carbonate source to form the hydrogen carbonate salt. The process is optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen carbonate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly used.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted quaternary ammonium salts.
Scientific Research Applications
Chemistry: N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: In biological research, it is used as a surfactant to solubilize proteins and other biomolecules, aiding in their analysis and characterization.
Industry: In industrial applications, it is used in formulations of detergents, disinfectants, and emulsifiers due to its excellent surface-active properties.
Mechanism of Action
The mechanism of action of N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate is primarily based on its surfactant properties. The long hydrophobic alkyl chains interact with hydrophobic substances, while the positively charged nitrogen atom interacts with polar substances. This dual interaction allows the compound to reduce surface tension and form micelles, encapsulating hydrophobic molecules.
Comparison with Similar Compounds
- N,N-Didodecyl-N-methyldodecan-1-aminium chloride
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- N,N-Didodecyl-N-methyldodecan-1-aminium sulfate
Comparison:
- N,N-Didodecyl-N-methyldodecan-1-aminium chloride and N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide have similar surfactant properties but differ in their counterions, which can affect their solubility and reactivity.
- N,N-Didodecyl-N-methyldodecan-1-aminium sulfate has a different anion, which can influence its behavior in aqueous solutions and its interaction with other molecules.
Uniqueness: N,N-Didodecyl-N-methyldodecan-1-aminium hydrogen carbonate is unique due to the presence of the hydrogen carbonate anion, which can provide buffering capacity and influence the pH of solutions, making it suitable for specific applications where pH control is crucial.
Properties
CAS No. |
139653-33-1 |
|---|---|
Molecular Formula |
C38H79NO3 |
Molecular Weight |
598.0 g/mol |
IUPAC Name |
hydrogen carbonate;tridodecyl(methyl)azanium |
InChI |
InChI=1S/C37H78N.CH2O3/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h5-37H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChI Key |
UHZSJDRGGRRIMH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


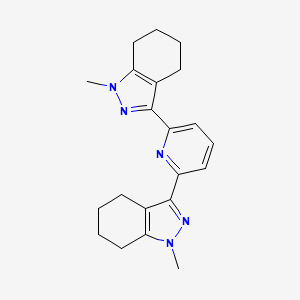
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
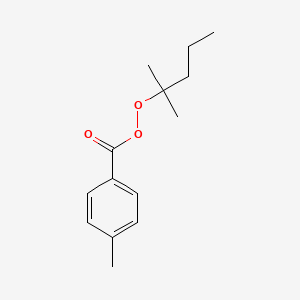
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
